molecular formula C7H12ClNO B11997070 1-Chlorocyclohexane-1-carboxamide CAS No. 7476-58-6

1-Chlorocyclohexane-1-carboxamide

Cat. No.: B11997070
CAS No.: 7476-58-6
M. Wt: 161.63 g/mol
InChI Key: BUAANKTWFUEEKM-UHFFFAOYSA-N
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Description

1-Chlorocyclohexane-1-carboxamide (CAS: 4664-73-7) is a cyclohexane derivative featuring a chlorine atom and a carboxamide group (-CONH2) at the 1-position of the cyclohexane ring. This structure combines the steric effects of the cyclohexane ring with the electronic influence of the chlorine substituent and the hydrogen-bonding capacity of the carboxamide group.

Properties

IUPAC Name

1-chlorocyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c8-7(6(9)10)4-2-1-3-5-7/h1-5H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAANKTWFUEEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322666
Record name 1-Chlorocyclohexane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7476-58-6
Record name NSC401787
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chlorocyclohexane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorocyclohexane-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime, which is then chlorinated to produce this compound. The reaction conditions typically involve the use of hydrochloric acid as a catalyst and a chlorinating agent such as thionyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the safety of the chlorination process.

Chemical Reactions Analysis

Types of Reactions: 1-Chlorocyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of cyclohexane-1-carboxamide.

    Reduction Reactions: The compound can be reduced to cyclohexane-1-carboxamide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can yield cyclohexanone derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Cyclohexane-1-carboxamide.

    Reduction: Cyclohexane-1-carboxamide.

    Oxidation: Cyclohexanone derivatives.

Scientific Research Applications

1-Chlorocyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-chlorocyclohexane-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide

  • Structure : Bromine substituent, unsaturated cyclohexene ring, and N-methyl-N-phenyl carboxamide.
  • Key Differences :
    • Reactivity : Bromine is a superior leaving group compared to chlorine, enhancing reactivity in substitution reactions. The cyclohexene ring’s unsaturation allows for addition reactions (e.g., Diels-Alder), unlike the saturated cyclohexane in the target compound.
    • Applications : The N-aryl substitution in the carboxamide may increase steric hindrance, reducing hydrolysis susceptibility compared to the primary amide in 1-chlorocyclohexane-1-carboxamide .

1-Amino-1-cyclohexanecarboxylic Acid

  • Structure: Amino (-NH2) and carboxylic acid (-COOH) groups at the 1-position.
  • Key Differences: Acidity/Basicity: The carboxylic acid (pKa ~2-3) is significantly more acidic than the carboxamide (pKa ~17-20). The amino group (basic, pKa ~10) contrasts with the electron-withdrawing chlorine in the target compound. Stability: The carboxamide group in this compound is less prone to ionization than the carboxylic acid, affecting solubility and biological activity .

Chlorocyclohexane

  • Structure : Simple chloroalkane (C6H11Cl).
  • Key Differences :
    • Polarity : The absence of the carboxamide group reduces polarity, lowering solubility in polar solvents (e.g., water solubility: ~0.1 g/L for chlorocyclohexane vs. higher for carboxamide derivatives).
    • Hazards : Classified as flammable (H226) and a skin/eye irritant (H315, H319) . The carboxamide derivative may exhibit reduced flammability but could pose inhalation or dermal risks due to amide hydrolysis products.

2-Hydroxy-1-cyclohexanecarboxamide

  • Structure : Hydroxyl (-OH) and carboxamide (-CONH2) groups at the 1- and 2-positions.
  • Key Differences: Hydrogen Bonding: The hydroxyl group enhances solubility in polar solvents (e.g., ethanol, water) compared to the chloro-substituted analog. Reactivity: The chlorine atom in this compound facilitates nucleophilic substitution, while the hydroxyl group may participate in oxidation or esterification reactions .

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State (25°C) Hazards/Classifications
This compound C7H11ClNO ~177.6 (estimated) Cl, CONH2 Solid (predicted) Potential irritant (inferred)
2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide C14H15BrNO 293.18 Br, CON(Me)Ph, double bond Solid (mp: 102–103.5°C) Not specified
1-Amino-1-cyclohexanecarboxylic Acid C7H13NO2 143.18 NH2, COOH Solid (mp: >300°C) Non-flammable, stable
Chlorocyclohexane C6H11Cl 118.60 Cl Liquid Flammable, irritant (H226, H315)
2-Hydroxy-1-cyclohexanecarboxamide C7H13NO2 143.18 OH, CONH2 Solid Not specified

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